4-(difluoromethoxy)-3-methoxy-N-(2-nitrophenyl)benzamide
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Overview
Description
4-(difluoromethoxy)-3-methoxy-N-(2-nitrophenyl)benzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of difluoromethoxy, methoxy, and nitrophenyl groups attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethoxy)-3-methoxy-N-(2-nitrophenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-(difluoromethoxy)-3-methoxybenzoic acid with 2-nitroaniline in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired benzamide derivative .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(difluoromethoxy)-3-methoxy-N-(2-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy and difluoromethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Reduction: Conversion of the nitro group to an amino group results in 4-(difluoromethoxy)-3-methoxy-N-(2-aminophenyl)benzamide.
Substitution: Introduction of different functional groups in place of methoxy or difluoromethoxy groups.
Scientific Research Applications
4-(difluoromethoxy)-3-methoxy-N-(2-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Studied for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(difluoromethoxy)-3-methoxy-N-(2-nitrophenyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(difluoromethoxy)-2-nitrophenylacetamide
- 4-(difluoromethoxy)-3-methoxybenzoic acid
- 2-nitroaniline derivatives
Uniqueness
4-(difluoromethoxy)-3-methoxy-N-(2-nitrophenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H12F2N2O5 |
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Molecular Weight |
338.26 g/mol |
IUPAC Name |
4-(difluoromethoxy)-3-methoxy-N-(2-nitrophenyl)benzamide |
InChI |
InChI=1S/C15H12F2N2O5/c1-23-13-8-9(6-7-12(13)24-15(16)17)14(20)18-10-4-2-3-5-11(10)19(21)22/h2-8,15H,1H3,(H,18,20) |
InChI Key |
GGOQGGSQWUWMTP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-])OC(F)F |
Origin of Product |
United States |
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